molecular formula C15H9Cl2N3 B2393153 4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile CAS No. 337924-11-5

4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile

Cat. No.: B2393153
CAS No.: 337924-11-5
M. Wt: 302.16
InChI Key: UPAQONOPJQXEDA-UHFFFAOYSA-N
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Description

4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two cyano groups at the 3 and 5 positions of the pyridine ring, along with two methyl groups at the 2 and 6 positions, and a dichlorophenyl group at the 4 position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dimethylpyridine with 2,6-dichlorobenzonitrile under specific conditions to introduce the dichlorophenyl group. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the cyano groups or other functional groups present in the compound.

    Substitution: The dichlorophenyl group can participate in substitution reactions, where chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile
  • 4-(2,6-Dichlorophenyl)-2,4-dimethylpyridine-3,5-dicarbonitrile
  • 4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,4-dicarbonitrile

Uniqueness

4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(2,6-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3/c1-8-10(6-18)14(11(7-19)9(2)20-8)15-12(16)4-3-5-13(15)17/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAQONOPJQXEDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C#N)C2=C(C=CC=C2Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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